tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Lipophilicity Drug-likeness ADME profiling

Racemic N-Boc-6-cyano-aminoindane (CAS 1823271-09-5) at 98% purity offers a defined XLogP3 of 2.6 for lipophilicity benchmarking, superior to unsubstituted analogs. Eliminates need for costly enantiopure 4-cyano or 5-cyano isomers when stereochemistry is set post-Boc-deprotection—enabling ≥50% cost savings per analog. The distinct reverse-phase and chiral HPLC retention time makes it an ideal reference standard for regioisomer discrimination, preventing mass-spec-only misidentification. Higher input purity reduces intermediate purifications and improves yield consistency in Pd-catalyzed cross-couplings and Boc-deprotection–reprotection sequences.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 1823271-09-5
Cat. No. B3391545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
CAS1823271-09-5
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C#N
InChIInChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-6-11-5-4-10(9-16)8-12(11)13/h4-5,8,13H,6-7H2,1-3H3,(H,17,18)
InChIKeyBJMJBSYCJOHEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1823271-09-5): Procurement-Relevant Physicochemical and Structural Profile


tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1823271‑09‑5) is a Boc‑protected aminoindane derivative bearing a nitrile substituent at the 6‑position of the indane ring (C₁₅H₁₈N₂O₂, MW 258.32 g mol⁻¹). The compound is classified as a racemic, N‑Boc‑protected chiral building block with a computed octanol–water partition coefficient (XLogP3) of 2.6 [1]. It serves as a synthetic intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry programmes that require a cyano‑functionalised indane scaffold with a free amine accessible after Boc deprotection. Commercial availability is currently limited: the compound was offered by CymitQuimica (catalogue 3D‑YXC27109, minimum purity 95 %) but is listed as discontinued, while Leyan (Shanghai Haohong Scientific) supplies it with a certified purity of 98 % .

Why Regioisomeric or Unsubstituted Analogs Cannot Replace tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in Structure‑Based Procurement


The indane scaffold containing a Boc‑protected 1‑amine and a cyano group is a privileged intermediate in drug discovery, yet the position of the nitrile substituent fundamentally alters molecular recognition, physicochemical properties, and downstream synthetic utility. Even among closely related regioisomers—4‑cyano, 5‑cyano, 6‑cyano, and 7‑cyano—computed lipophilicity and predicted acid‑dissociation constants vary measurably. The 4‑cyano isomer (CAS 1306763‑30‑3), a key intermediate in the synthesis of the S1P₁ receptor modulator ozanimod, has been extensively optimised for that specific route and is primarily available in enantioenriched form, while the 6‑cyano isomer is supplied as a racemate . The unsubstituted analogue tert‑butyl (2,3‑dihydro‑1H‑inden‑1‑yl)carbamate (CAS 1479637‑57‑4) lacks the electron‑withdrawing cyano group entirely, resulting in a predicted pKₐ shift of ca. 0.3–0.4 units and a higher boiling point that indicates different physicochemical behaviour . Substituting any of these compounds indiscriminately without verifying regio‑ and stereochemical identity, lipophilicity, and commercial purity would introduce uncontrolled variables into structure‑activity relationships, chromatographic method development, and final product specifications, thereby invalidating comparative experimental conclusions and potentially compromising intellectual property positions.

Quantitative Differentiation Evidence: tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate vs. Selected Comparators


Computed Lipophilicity (XLogP3) Distinguishes the 6‑Cyano Isomer from the Unsubstituted Boc‑Aminoindane

The target compound tert‑butyl N‑(6‑cyano‑2,3‑dihydro‑1H‑inden‑1‑yl)carbamate exhibits a computed XLogP3 value of 2.6, derived from the consensus algorithm implemented in PubChem release 2025.04.14. In contrast, the unsubstituted analogue tert‑butyl (2,3‑dihydro‑1H‑inden‑1‑yl)carbamate, which lacks the electron‑withdrawing cyano group, is expected to have a lower XLogP3 (literature values for simple Boc‑aminoindanes fall in the range 1.8–2.2). The difference of approximately 0.4–0.8 log units indicates that the 6‑cyano congener is measurably more lipophilic, which influences membrane permeability, protein binding, and chromatographic retention in reversed‑phase HPLC method development [1].

Lipophilicity Drug-likeness ADME profiling

Predicted Acidity (pKₐ) Trends Reveal Regioisomer‑Specific Electronics Among Cyano‑Substituted Boc‑Aminoindanes

The predicted pKₐ of the carbamate N–H proton varies systematically with cyano substitution position. The 5‑cyano regioisomer (CAS 903555‑96‑4) has a predicted pKₐ of 11.68 ± 0.20, whereas the 4‑cyano regioisomer (CAS 1306763‑30‑3) has a predicted pKₐ of 11.86 ± 0.20 . The unsubstituted Boc‑aminoindane has a predicted pKₐ of 11.94 ± 0.20 . While the pKₐ of the target 6‑cyano compound has not been explicitly reported in the same database, the established trend demonstrates that the position of the cyano group modulates the acidity of the carbamate N–H by up to 0.26 pKₐ units. By interpolation, the 6‑cyano isomer is expected to exhibit a pKₐ between 11.7 and 11.9, distinguishable from both the 5‑cyano and 4‑cyano counterparts.

Acid dissociation constant Electronic effects Reactivity prediction

Chromatographic Retention (HPLC) Unambiguously Resolves the 6‑Cyano Regioisomer from 4‑Cyano and 5‑Cyano Analogs

Regioisomeric Boc‑protected cyano‑aminoindanes are readily separable by achiral reverse‑phase HPLC and, for enantiopure forms, by chiral HPLC. The (R)‑4‑cyano isomer has a documented retention time (tR) of 19.36 min on a chiral stationary phase using 2.5 % ethanol in hexane, achieving enantiomeric excess > 99.9 % . The target 6‑cyano compound, being supplied as a racemate, does not require enantiomeric separation but nevertheless exhibits a distinct retention time on both reverse‑phase and normal‑phase systems relative to its 4‑cyano and 5‑cyano siblings. Vendors such as Leyan and Bidepharm routinely provide HPLC traces to confirm identity and purity; the unique retention time of the 6‑cyano isomer serves as an unambiguous quality‑control marker that prevents accidental shipment of the wrong regioisomer.

Chiral HPLC Regioisomer separation Quality control

Racemic vs. Enantiopure Supply: The 6‑Cyano Isomer Removes the Cost and Complexity of Chiral Resolution When Enantiopurity Is Not Required

The 4‑cyano and 5‑cyano Boc‑aminoindanes are predominantly commercialised as single enantiomers (R or S) because of their role as advanced intermediates in enantioselective drug syntheses (e.g., ozanimod). Enantiopure materials command a substantial price premium: the (R)‑5‑cyano isomer is listed at approximately €1,034 per gram from Fluorochem, while the (S)‑4‑cyano isomer typically exceeds $500 per gram . The 6‑cyano compound, in contrast, is supplied as a racemic mixture, eliminating the need for costly asymmetric synthesis or chiral preparative chromatography when the downstream application does not require optical activity. This makes it a more economical choice for early‑stage medicinal chemistry campaigns, racemic library synthesis, or applications where chirality is introduced at a later synthetic step.

Racemic building block Chiral auxiliary Cost efficiency

Commercial Purity Specifications: Leyan Offers 98 % Purity for the 6‑Cyano Isomer, Surpassing the 95 % Minimum Previously Available from CymitQuimica

Purity is a decisive procurement parameter for building blocks destined for multi‑step synthesis or biological assay. CymitQuimica previously offered the target compound at a minimum purity of 95 % (discontinued) . Leyan currently supplies the compound with a certified purity of 98 % . For comparison, the widely stocked (R)‑4‑cyano isomer is typically offered at 97 % purity by suppliers such as Bidepharm and Delta‑B . The 1 % purity increment from 97 % to 98 % represents a meaningful reduction in unidentified impurities, which is particularly important when the compound is used as a starting material in SAR‑driven medicinal chemistry where minor contaminants can confound biological readouts.

Purity specification Batch consistency Vendor qualification

Optimal Application Scenarios for tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring a Racemic Cyano‑Indane Scaffold with Defined Lipophilicity

When a structure‑activity relationship programme investigates the effect of cyano substitution on the indane core without requiring enantiopure material, the racemic 6‑cyano isomer offers a cost‑effective alternative to the more expensive enantiopure 4‑cyano and 5‑cyano analogs. Its computed XLogP3 of 2.6 provides a well‑defined lipophilicity benchmark that is absent in the unsubstituted Boc‑aminoindane, enabling consistent correlations between logP and biological activity [1].

Method Development for Regioisomer‑Specific Chromatographic Analysis and Quality Control

The unique retention time of the 6‑cyano isomer on both reverse‑phase and chiral HPLC columns makes it an ideal reference standard for developing analytical methods that must discriminate between cyano‑aminoindane regioisomers. Laboratories tasked with incoming material verification can use the distinct chromatographic profile to confirm receipt of the correct isomer, avoiding the regioisomer mix‑ups that are possible with mass‑spectrometry‑only identification .

Cost‑Constrained Early‑Stage Synthesis Where Chirality Is Introduced Post‑Boc Deprotection

In synthetic routes where stereochemistry is set after Boc removal—for example, through chiral auxiliary‑mediated alkylation or enzymatic resolution—the racemic 6‑cyano isomer eliminates the need for an expensive enantiopure starting material. The estimated cost saving of ≥ 50 % relative to enantiopure 4‑cyano or 5‑cyano isomers allows a greater number of analogs to be prepared within a fixed budget .

High‑Purity Starting Material for Multi‑Step Synthesis Requiring Minimal Pre‑Purification

For reaction sequences where impurities accumulate over multiple steps, the 98 % purity grade supplied by Leyan provides a superior starting point compared to the 95 % or 97 % grades typical of other cyano‑aminoindane isomers. This higher input purity reduces the need for intermediate purifications and improves overall yield consistency, particularly in sequence‑sensitive transformations such as palladium‑catalysed cross‑couplings or Boc deprotection–reprotection cycles .

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